N-(2-Cyanophenyl)-N-ethylmethanesulfonamide
Description
N-(2-Cyanophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a 2-cyanophenyl group linked to a methanesulfonamide moiety with an ethyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₃N₂O₂S, and its molecular weight is 253.30 g/mol . The compound is identified by CAS number 1820618-40-3 and is commercially available with a purity of 96% .
Properties
IUPAC Name |
N-(2-cyanophenyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-12(15(2,13)14)10-7-5-4-6-9(10)8-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKKEMVIOPCQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247646 | |
| Record name | Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820618-40-3 | |
| Record name | Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanophenyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyanophenyl derivatives.
Scientific Research Applications
N-(2-Cyanophenyl)-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyanophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position of the cyano group on the phenyl ring and the nature of the alkyl substituent on the sulfonamide nitrogen significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism: The 2-cyano substitution (meta to sulfonamide) in the target compound may confer distinct electronic effects compared to 4-cyano analogs, influencing dipole moments and binding interactions .
- The hydroxypropyl group in the tosyl derivative introduces hydrogen-bonding functionality, improving aqueous solubility .
Physicochemical and Spectral Properties
- ¹H-NMR: In N-(2-cyanophenyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, aromatic protons resonate at δ 7.4–8.1 ppm, while the hydroxypropyl group shows signals near δ 3.5–4.0 ppm .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) are characteristic .
- Thermal Stability : Higher purity grades (e.g., 98% for isopropyl analogs) suggest improved crystallinity and stability .
Biological Activity
N-(2-Cyanophenyl)-N-ethylmethanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula: C₉H₁₁N₃O₂S
- Molecular Weight: Approximately 224.28 g/mol
- Functional Groups:
- Cyanide group (–C≡N)
- Methanesulfonamide moiety (–SO₂NH–)
This unique structure contributes to its chemical reactivity and biological properties.
The primary mechanism of action for this compound involves its inhibition of bacterial enzymes. Specifically, sulfonamides typically inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents the synthesis of nucleotides necessary for bacterial growth and replication.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties. The sulfonamide component is known for its effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antibacterial Activity Comparison
| Compound Name | Activity Type | Target Bacteria |
|---|---|---|
| This compound | Antibacterial | Various Gram-positive and Gram-negative bacteria |
| 1-(4-Cyanophenyl)-N-methylmethanesulfonamide | Antibacterial | E. coli, Staphylococcus aureus |
| 4-Amino-N-ethylmethanesulfonamide | Antimicrobial | Streptococcus pneumoniae |
Anti-inflammatory Effects
In addition to its antibacterial activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. This is likely due to its ability to interact with specific enzymes involved in inflammatory pathways, although further research is needed to elucidate these effects fully.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the substituents on the phenyl ring or modifications to the sulfonamide group can significantly impact the efficacy and selectivity of the compound.
Table 2: SAR Insights
| Compound Variant | Modifications | Observed Activity |
|---|---|---|
| 1-(4-Cyanophenyl)-N-methylmethanesulfonamide | Different N-substitution | Enhanced antibacterial activity |
| N-(2-cyanophenyl)benzenesulfonamide | Benzene substitution instead of ethyl | Potential anti-inflammatory effects |
| 1-(3-Cyanophenyl)-N-propylmethanesulfonamide | Propyl substitution; cyano position change | Varying antibacterial spectrum |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar sulfonamide structures exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential in treating infections where traditional antibiotics fail .
- Inflammatory Pathway Inhibition : Another research project focused on evaluating the anti-inflammatory effects using RAW 264.7 macrophage assays. The results indicated that certain derivatives could inhibit nitric oxide production, a key marker of inflammation .
- Enzyme Interaction Studies : Interaction studies have shown that this compound binds effectively to specific enzyme targets, suggesting a mechanism for its therapeutic effects against bacterial infections and inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
